molecular formula C16H16FN3O2S B2821279 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 626222-48-8

2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2821279
CAS No.: 626222-48-8
M. Wt: 333.38
InChI Key: GQQYVNZDTYHRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a pyridazine core linked to a fluorophenyl ring and a morpholino group, a scaffold common in the development of biologically active molecules . The structural motif of a fluorophenyl-pyridazine is recognized in chemical patent literature for its potential utility in creating therapeutic agents . Similarly, the morpholino ring is a prevalent pharmacophore in drug discovery, often used to modulate the physicochemical properties and bioavailability of lead compounds . Researchers may investigate this molecule as a key intermediate or building block for the synthesis of more complex target compounds. Its core structure suggests potential for application in developing inhibitors for various protein targets, including enzymes and kinases . As with all molecules of this class, thorough analytical characterization is recommended. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for human, veterinary, or therapeutic use.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQYVNZDTYHRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 4-fluorobenzene as a starting material.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under suitable conditions.

    Morpholinoethanone Addition: The final step involves the addition of the morpholinoethanone moiety, typically through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the carbonyl group in the morpholinoethanone moiety.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives and alcohols.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in disease processes.

Comparison with Similar Compounds

The following analysis compares 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone with three structurally related compounds from the literature, focusing on structural features, synthesis, and physicochemical properties.

Structural Comparison
Compound Name Core Heterocycle Substituents/Functional Groups Key Structural Differences
This compound Pyridazine 4-Fluorophenyl, thioether, morpholinoethanone Thioether linkage, pyridazine core
2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone Imidazo[2,1-b]thiazole 5,6-dimethyl, morpholinoethanone Fused imidazothiazole system, methyl groups
2-Chloro-1-morpholinoethanone None (linear chain) Chloro, morpholinoethanone Chloro substituent, no heterocyclic core
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole 2-Chlorophenyl, acetamide, morpholine Acetamide linkage, thiazole core

Key Observations :

  • The pyridazine-thioether system in the target compound distinguishes it from imidazothiazole () and thiazole () derivatives.
  • The thioether linkage may enhance oxidative stability compared to acetamide () or chloro () analogs.
  • Substituent positions (e.g., 4-fluorophenyl vs.

Key Observations :

  • The target compound’s synthesis likely parallels methods for 2-chloro-1-morpholinoethanone (), where nucleophilic substitution or coupling reactions are employed.
  • Crystallographic refinement techniques (e.g., EXPO software) used for the imidazothiazole analog () could be applicable to the target compound’s structural analysis.
  • Purity data for the thiazole derivative (95%, ) suggest stringent quality control for morpholino-containing compounds .

Q & A

Basic: What are the key structural features of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone, and how do they influence its reactivity?

The compound consists of:

  • A pyridazine core substituted with a 4-fluorophenyl group at position 5.
  • A thioether linkage (-S-) connecting the pyridazine ring to a morpholinoethanone moiety .
    The 4-fluorophenyl group enhances lipophilicity and may participate in π-π stacking interactions with biological targets . The morpholine ring contributes to solubility in polar solvents and can act as a hydrogen bond acceptor . Reactivity is dominated by the electrophilic pyridazine ring and the nucleophilic thioether sulfur, which may undergo oxidation or alkylation under specific conditions .

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

A common synthetic approach involves:

Coupling 6-(4-fluorophenyl)pyridazine-3-thiol with 2-chloro-1-morpholinoethanone using a base (e.g., K₂CO₃) in DMF at 80–100°C .

Purification via column chromatography or recrystallization from methanol.
Key optimization parameters :

  • Temperature : Excess heat may degrade the thiol group; reflux in toluene with tert-butanol as a co-solvent improves yield .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer effects) for structurally analogous compounds?

Contradictions arise from subtle structural variations (e.g., fluorophenyl vs. chlorophenyl substitution) or assay-specific factors (e.g., cell line sensitivity). To address this:

  • Perform SAR studies by synthesizing analogs with systematic substitutions (e.g., 4-fluorophenyl → 3-fluorophenyl) and testing across multiple assays .
  • Use computational modeling (e.g., molecular docking) to compare target binding affinities .
  • Validate findings with orthogonal assays (e.g., enzyme inhibition + in vivo efficacy) .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound in cancer models?

Target identification :

  • Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) due to the pyridazine core’s resemblance to kinase inhibitors .
  • Use thermal shift assays to identify protein targets stabilized by compound binding .

Pathway analysis :

  • Conduct RNA sequencing on treated cells to map differentially expressed genes.
  • Validate hits with Western blotting (e.g., apoptosis markers like caspase-3) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Technique Application Example Data
HPLC Purity assessmentRetention time: 8.2 min (C18 column, acetonitrile/water)
NMR Structural confirmation¹H NMR (DMSO-d6): δ 8.21 (s, pyridazine-H), 7.65 (d, J=8.4 Hz, fluorophenyl-H)
DSC Stability analysisMelting point: 162–164°C; decomposition above 250°C

Advanced: How can computational tools aid in designing derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (aim for 2–3) and reduce CYP450 inhibition .
  • Molecular Dynamics Simulations : Assess binding mode stability in target proteins (e.g., EGFR or PI3K) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values from anticancer assays .

Basic: What are the documented biological activities of this compound and its analogs?

Activity Analog Structure Key Findings Reference
Anticancer4-Fluorophenyl-triazolothiadiazineIC₅₀ = 1.2 μM (MCF-7 cells)
Anticonvulsant4-Fluorophenyl-triazoleED₅₀ = 28 mg/kg (pentylenetetrazole model)
Anti-inflammatoryMorpholinomethyl-imidazopyridazine75% COX-2 inhibition at 10 μM

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Solvent Optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact .
  • Flow Chemistry : Improve yield consistency by controlling residence time and temperature .
  • Crystallization Screening : Use polymorph screening (e.g., via Chemspeed) to isolate the most stable form .

Basic: How does the 4-fluorophenyl substituent influence this compound’s electronic properties?

The electron-withdrawing fluorine increases the pyridazine ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. This also reduces metabolic oxidation at the phenyl ring, improving plasma stability .

Advanced: What in vitro and in vivo models are most relevant for validating this compound’s therapeutic potential?

  • In vitro :
    • Cytotoxicity : NCI-60 cell line panel .
    • Target engagement : FP-Tracer assays for kinase activity .
  • In vivo :
    • Xenograft models : Subcutaneous tumor volume reduction in BALB/c mice .
    • PK/PD studies : Plasma half-life and brain penetration in Sprague-Dawley rats .

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